1,1-Difluoro-3-(iodomethyl)cyclobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-difluoro-3-(iodomethyl)cyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2I/c6-5(7)1-4(2-5)3-8/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIGYMBIEBXPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434142-22-9 | |

| Record name | 1,1-difluoro-3-(iodomethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,1-Difluoro-3-(iodomethyl)cyclobutane

Abstract

The incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties.[1][2] Among these, the 1,1-difluorocyclobutane moiety has emerged as a valuable bioisostere, prized for its ability to impart desirable characteristics such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[1][3] This technical guide provides a comprehensive overview of a robust and field-proven synthetic pathway to 1,1-Difluoro-3-(iodomethyl)cyclobutane, a versatile building block for drug discovery and development. We will delve into the strategic considerations behind each synthetic transformation, offering detailed experimental protocols and mechanistic insights to empower researchers in this critical area.

Introduction: The Strategic Value of Fluorinated Cyclobutanes

The cyclobutane ring, a strained four-membered carbocycle, provides a rigid and three-dimensional structural element that is increasingly utilized in drug design.[4] When geminally difluorinated at a non-reacting position, this scaffold's metabolic stability is often significantly enhanced. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering it resistant to cleavage by metabolic enzymes. Furthermore, the introduction of the polar yet lipophilic gem-difluoro group can profoundly influence a molecule's interactions with biological targets and its overall pharmacokinetic profile.[2][4]

This compound serves as a key intermediate, with the iodomethyl group acting as a versatile handle for a wide array of subsequent chemical modifications. The high reactivity of the carbon-iodine bond makes it an excellent electrophile for nucleophilic substitution reactions, enabling the facile introduction of various functional groups and the construction of more complex molecular architectures.

This guide will focus on a practical and scalable synthetic sequence commencing from a commercially available precursor, 3,3-difluorocyclobutanecarboxylic acid. The pathway involves a two-step reduction-iodination sequence, which we will explore in detail.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule, this compound, points to the corresponding alcohol, (1,1-difluorocyclobutan-3-yl)methanol, as a key precursor. This alcohol can, in turn, be derived from the reduction of a suitable carboxylic acid derivative, namely 3,3-difluorocyclobutanecarboxylic acid. This commercially available starting material provides an efficient entry point into the desired scaffold.

The overall synthetic strategy is therefore a three-step process:

-

Reduction of 3,3-difluorocyclobutanecarboxylic acid to (1,1-difluorocyclobutan-3-yl)methanol.

-

Activation of the primary alcohol, typically through tosylation, to create a good leaving group.

-

Nucleophilic Substitution with an iodide source via a Finkelstein-type reaction to yield the final product.

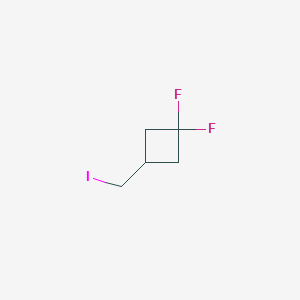

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway and Experimental Protocols

Step 1: Reduction of 3,3-Difluorocyclobutanecarboxylic Acid

The initial step involves the reduction of the carboxylic acid to the corresponding primary alcohol. While several reducing agents can accomplish this transformation, borane complexes such as borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BH3·SMe2) are particularly effective and selective for carboxylic acids.[5] These reagents offer high yields and are generally tolerant of the gem-difluoro group.

Protocol: Synthesis of (1,1-Difluorocyclobutan-3-yl)methanol

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3,3-Difluorocyclobutanecarboxylic Acid | 107496-54-8 | 136.10 | 10.0 g | 73.5 mmol |

| Borane-tetrahydrofuran complex (1 M in THF) | 14044-65-6 | 85.94 (for BH3·THF) | 110 mL | 110 mmol |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 100 mL | - |

| Methanol | 67-56-1 | 32.04 | 50 mL | - |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 50 mL | - |

| Diethyl ether | 60-29-7 | 74.12 | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | - | 100 mL | - |

| Brine | - | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | - |

Procedure:

-

To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 3,3-difluorocyclobutanecarboxylic acid (10.0 g, 73.5 mmol).

-

Add anhydrous tetrahydrofuran (100 mL) to dissolve the starting material.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add the 1 M solution of borane-tetrahydrofuran complex (110 mL, 110 mmol) dropwise via a syringe or dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Cool the reaction mixture back to 0 °C and slowly quench the excess borane by the dropwise addition of methanol (50 mL). Vigorous gas evolution (hydrogen) will be observed.

-

Slowly add 1 M hydrochloric acid (50 mL) and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude alcohol by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (1,1-difluorocyclobutan-3-yl)methanol as a colorless oil.

Step 2 & 3: Tosylation and Finkelstein Iodination

The conversion of the primary alcohol to the target iodide is most efficiently achieved through a two-step, one-pot procedure or a sequential approach involving the formation of a sulfonate ester intermediate, such as a tosylate, followed by a Finkelstein reaction.[6][7] The tosylate is an excellent leaving group, facilitating nucleophilic substitution by the iodide ion.[6][8]

The Finkelstein reaction involves the exchange of a halide or a sulfonate leaving group with an iodide.[9][10] The reaction is typically driven to completion by the precipitation of the sodium salt of the leaving group (e.g., sodium tosylate) in a solvent like acetone, in which sodium iodide is soluble.[7][9]

Protocol: Synthesis of this compound

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| (1,1-Difluorocyclobutan-3-yl)methanol | - | 122.10 | 5.0 g | 40.9 mmol |

| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | 9.36 g | 49.1 mmol |

| Triethylamine (Et3N) | 121-44-8 | 101.19 | 8.5 mL | 61.4 mmol |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL | - |

| Sodium Iodide (NaI) | 7681-82-5 | 149.89 | 12.26 g | 81.8 mmol |

| Acetone | 67-64-1 | 58.08 | 150 mL | - |

| Saturated Sodium Thiosulfate Solution | - | - | 50 mL | - |

| Water | 7732-18-5 | 18.02 | 100 mL | - |

| Brine | - | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | - |

Procedure:

-

In a flame-dried 500 mL round-bottom flask under an inert atmosphere, dissolve (1,1-difluorocyclobutan-3-yl)methanol (5.0 g, 40.9 mmol) in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add triethylamine (8.5 mL, 61.4 mmol) followed by the portion-wise addition of p-toluenesulfonyl chloride (9.36 g, 49.1 mmol).

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the tosylation is complete, concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

-

To the crude tosylate, add acetone (150 mL) followed by sodium iodide (12.26 g, 81.8 mmol).

-

Heat the resulting suspension to reflux and maintain for 4-6 hours. A white precipitate of sodium tosylate will form.

-

After cooling to room temperature, filter off the precipitate and wash it with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (150 mL) and wash with water (100 mL), saturated sodium thiosulfate solution (50 mL) to remove any residual iodine, and finally with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes or a low percentage of ethyl acetate in hexanes) to obtain this compound as a colorless to pale yellow oil.

Caption: Experimental workflow for the synthesis of this compound.

Causality and Mechanistic Considerations

The Reduction Step

The choice of a borane reagent for the reduction of the carboxylic acid is deliberate. Unlike stronger reducing agents like lithium aluminum hydride (LAH), borane is less reactive towards many other functional groups, offering a degree of chemoselectivity. The mechanism proceeds via the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol.

The Tosylation and Iodination Sequence

The conversion of the alcohol to an iodide proceeds via an SN2 mechanism.[8][11] The hydroxyl group is a poor leaving group; therefore, it is first converted into a tosylate. The sulfonyl group of the tosylate is strongly electron-withdrawing, making the tosylate anion a very stable and thus excellent leaving group.

The subsequent Finkelstein reaction is a classic SN2 displacement.[9][10] The iodide ion acts as a potent nucleophile, attacking the carbon atom bearing the tosylate group and displacing it. The use of acetone as a solvent is crucial for driving the reaction to completion, as the sodium tosylate byproduct is insoluble in acetone and precipitates out of the solution, shifting the equilibrium towards the product side according to Le Chatelier's principle.[6][9]

Conclusion

This technical guide has outlined a reliable and scalable synthetic route to this compound, a valuable building block for the synthesis of novel therapeutic agents. By providing detailed, step-by-step protocols and explaining the underlying chemical principles, we aim to equip researchers with the practical knowledge necessary to successfully synthesize this important intermediate. The strategic incorporation of the 1,1-difluorocyclobutane motif holds significant promise for the advancement of drug discovery programs, and the methodology described herein provides a clear and efficient path to access this key structural unit.

References

-

Organic Chemistry Portal. (n.d.). Alcohol to Iodide - Common Conditions. Retrieved from [Link]

-

Ellwood, A. R., & Porter, M. J. (2009). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry, 74(21), 7982–7985. [Link]

-

Iranpoor, N., Firouzabadi, H., & Shaterian, H. R. (2002). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. Bulletin of the Korean Chemical Society, 23(10), 1432-1434. [Link]

-

Ellwood, A. R., & Porter, M. J. (2009). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. Organic Syntheses, 86, 323-331. [Link]

-

Froyen, P., & Juvvik, P. (1995). A New Method for the Conversion of Alcohols into Alkyl Iodides. Acta Chemica Scandinavica, 49, 217-219. [Link]

-

Mykhailiuk, P. K. (2024). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Chemistry – An Asian Journal. [Link]

-

Rojas, J. J., Begg, C. S., & Gouverneur, V. (2022). Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 87(15), 10425–10433. [Link]

-

Pharmaffiliates. (n.d.). Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis. Retrieved from [Link]

-

Mykhailiuk, P. K. (2021). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

-

Oreate AI. (2025, December 16). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Retrieved from [Link]

-

AdiChemistry. (n.d.). Finkelstein Reaction | Explanation. Retrieved from [Link]

-

Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

-

Mykhailiuk, P. K. (2020). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Chemistry – A European Journal, 26(50), 11437-11454. [Link]

-

Organic Reactions. (2025, April 3). The Finkelstein Reaction Mechanism. Retrieved from [Link]

-

Rojas, J. J., Begg, C. S., & Gouverneur, V. (2022). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 87(15), 10425–10433. [Link]

-

Unacademy. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

Sathee Jee. (n.d.). Finkelstein Reaction. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. adichemistry.com [adichemistry.com]

- 7. Finkelstein Reaction [unacademy.com]

- 8. youtube.com [youtube.com]

- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 10. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 11. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

The Difluorocyclobutane Motif: A Technical Guide to its Physicochemical Properties and Applications in Drug Discovery

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties.[1][2] Among the various fluorinated scaffolds, difluorocyclobutane derivatives have emerged as particularly valuable motifs.[1][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of difluorocyclobutane derivatives. We will delve into their synthesis, conformational intricacies, and the profound impact of fluorine substitution on lipophilicity, acidity, and metabolic stability, offering field-proven insights to empower rational drug design.

Introduction: The Rise of a Privileged Scaffold

The cyclobutane ring, a four-membered carbocycle, offers a unique three-dimensional conformation that can serve as a versatile bioisostere for various molecular frameworks, including common fragments like ethane, pyrrolidine, and even aromatic rings.[4] When adorned with geminal fluorine atoms, the resulting difluorocyclobutane moiety presents a compelling combination of properties for drug discovery.[1][3] This motif has been successfully incorporated into FDA-approved drugs, such as Ivosidenib, where it proved crucial for enhancing metabolic stability while preserving potency.[1][5][6] The inherent stability of the C-F bond, coupled with the conformational constraints of the cyclobutane ring, provides a powerful strategy to overcome metabolic liabilities and fine-tune pharmacokinetic profiles.[7][8]

This guide will explore the fundamental physicochemical characteristics of difluorocyclobutane derivatives, providing a robust knowledge base for their effective application in medicinal chemistry programs.

Synthetic Strategies: Accessing the Difluorocyclobutane Core

The efficient synthesis of functionalized difluorocyclobutane building blocks is paramount for their widespread adoption in drug discovery. Several synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern and scale.

From Cyclobutanones

A common and versatile approach involves the use of cyclobutanone precursors.

-

Deoxofluorination: The direct conversion of a carbonyl group to a gem-difluoro group can be achieved using deoxofluorinating reagents. However, this method can sometimes be limited by substrate scope and efficiency.[4]

-

Addition of Fluorinated Reagents: Introduction of fluoroalkyl groups (CHF2, CF3, C2F5) can be accomplished by the addition of reagents like PhSO2CHF2, TMSCF3, or TMSC2F5 to a cyclobutanone.[9]

-

Organolanthanum Reagents: For the synthesis of gem-difluorocyclobutanols, the use of organolanthanum reagents has proven crucial. These reagents effectively add carbon nucleophiles to 3,3-difluorocyclobutanone, a reaction that is often problematic with more common organometallic reagents like Grignards or organolithiums, which can promote undesired elimination of HF.[1][6]

Ring Expansion and Rearrangement Reactions

Innovative approaches utilizing ring expansion and rearrangement offer alternative pathways to difluorocyclobutanes.

-

Wagner-Meerwein Rearrangement: A notable method involves the migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs). This protocol utilizes commercially available Selectfluor and Py·HF as fluorine sources and proceeds via a Wagner-Meerwein rearrangement under mild conditions, yielding 2-arylsubstituted gem-difluorocyclobutanes.[10][11]

Chemodivergent Synthesis from Difluoroalkylating Reagents

Recently, novel difluoroalkylating reagents have been developed to provide access to a diverse range of difluoroalkylated cyclobutanes.

-

2-(Difluoromethylene)cyclobutyl Sulfonium Salts (CB-DFASs): These highly reactive reagents can be synthesized from readily available cyclobutanone enol silyl ether. CB-DFASs enable the chemodivergent synthesis of a wide variety of difluoroalkylated cyclobutenes through reactions with numerous nucleophiles. These cyclobutene products can then be readily transformed into the corresponding difluoroalkylated cyclobutanes.[4]

Experimental Protocol: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes via Wagner-Meerwein Rearrangement [10][11]

-

To a solution of the aryl-substituted methylenecyclopropane (1.0 equiv) in an appropriate solvent (e.g., CH2Cl2) in a fluorinated ethylene propylene (FEP) tube, add Py·HF (e.g., 70% HF in pyridine, 5.0 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Add Selectfluor (2.0 equiv) portion-wise over 10 minutes.

-

Stir the reaction mixture at 0 °C for the specified time (e.g., 1 hour), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with an organic solvent (e.g., CH2Cl2).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-arylsubstituted gem-difluorocyclobutane.

Diagram: Synthetic Pathways to Difluorocyclobutane Derivatives

Caption: Key synthetic strategies for accessing difluorocyclobutane derivatives.

Conformational Analysis: The Puckered World of Difluorocyclobutanes

The cyclobutane ring is not planar but adopts a puckered or "folded" conformation to alleviate torsional strain.[12][13] This puckering results in two distinct substituent positions: axial and equatorial. The introduction of fluorine atoms significantly influences the conformational preferences of the ring, which in turn impacts the molecule's overall shape, dipole moment, and interaction with biological targets.

Conformational analysis, often performed using a combination of computational studies (DFT), X-ray crystallography, and NMR spectroscopy, reveals the preferred spatial arrangement of substituents.[9] For instance, in cis-1,2-disubstituted (fluoro)alkyl cyclobutanes, the orientation of the C-F bond relative to adjacent C-H bonds can have a profound effect on the molecule's properties. A prevalent synclinal orientation is observed for CH2F- and CHF2-substituted derivatives, while an antiperiplanar orientation in cis-isomeric CF3- and C2F5-substituted cyclobutanes can lead to interesting hyperconjugative effects.[9]

Diagram: Conformational Puckering of a Substituted Difluorocyclobutane

Caption: Puckered conformation of a difluorocyclobutane ring showing axial and equatorial positions.

Physicochemical Properties: The Impact of Difluorination

The introduction of a gem-difluoro group onto a cyclobutane ring profoundly alters its physicochemical properties, offering a powerful lever for drug designers to fine-tune molecular characteristics.

Lipophilicity (logP and logD)

Lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is typically quantified by the logarithm of the partition coefficient (logP) or distribution coefficient (logD).[14][15][16] While fluorine is highly electronegative, its effect on lipophilicity is not always straightforward and can be highly dependent on the molecular context.[9]

Interestingly, the stereochemistry of difluorocyclobutane derivatives can have a significant impact on their lipophilicity. For example, cis-isomeric CF3- and C2F5-substituted cyclobutanes have been observed to be less lipophilic than might be anticipated, a phenomenon attributed to increased polarization of the α-C–H bond.[9] This can lead to substantial differences in logP between cis and trans isomers.[9] In some cases, fluorinated trans-compounds are more lipophilic than their non-fluorinated analogs, while the difference is marginal for cis-isomers.[17]

| Derivative Type | Non-fluorinated logP | cis-Difluoro logP | trans-Difluoro logP | ΔlogP (trans - cis) | Reference |

| Model Amide (CF3-substituted) | - | 2.31 | 3.00 | 0.69 | [9] |

| Model Amide (C2F5-substituted) | - | - | - | 0.61 | [9] |

Table 1: Comparison of logP values for cis- and trans-difluorocyclobutane derivatives.

Experimental Protocol: Determination of logP by Shake-Flask Method [14]

-

Prepare a stock solution of the difluorocyclobutane derivative of known concentration in a suitable solvent (e.g., DMSO).

-

Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4). Pre-saturate the n-octanol with PBS and the PBS with n-octanol.

-

Add a small aliquot of the stock solution to the biphasic system in a vial.

-

Shake the vial vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

Centrifuge the vial to achieve complete phase separation.

-

Carefully collect samples from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Acidity and Basicity (pKa)

The strong electron-withdrawing inductive effect of fluorine atoms can significantly influence the acidity or basicity of nearby functional groups.[18][19] The introduction of a CF2 moiety generally leads to an increase in the acidity of carboxylic acids and a decrease in the basicity of amines.[9][18][19] This effect is generally predictable and consistent, with each fluorine atom contributing to a decrease in pKa of approximately 0.4 units for δ-fluorinated compounds.[20]

| Compound Type | Non-fluorinated pKa | Monofluoromethyl pKa | Difluoromethyl pKa | Trifluoromethyl pKa | Reference |

| Cyclobutanecarboxylic Acid | ~4.8 | ~4.4 | ~4.0 | ~3.8 | [20] |

| Cyclobutylamine | ~10.0 | ~9.6 | ~9.2 | ~8.0 | [20] |

Table 2: Representative pKa values for fluoroalkyl-substituted cyclobutane derivatives.

Experimental Protocol: pKa Determination by Potentiometric Titration [21]

-

Dissolve a precise amount of the difluorocyclobutane derivative in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is an issue).

-

Use a calibrated pH meter with a suitable electrode to monitor the pH of the solution.

-

Titrate the solution with a standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound) of known concentration.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point(s) from the titration curve.

-

The pKa can be determined from the pH at the half-equivalence point or by analyzing the pre-equivalence point part of the titration curve.

Metabolic Stability

A key advantage of incorporating fluorine into drug candidates is the potential to enhance metabolic stability.[1][7][22] The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes.[8] Replacing metabolically labile C-H bonds with C-F bonds can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug in the body.[8]

Studies have shown that gem-difluorination can either have no effect or slightly improve the metabolic stability of model derivatives.[18][19] In the development of the drug Ivosidenib, the gem-difluorocyclobutane motif was instrumental in increasing metabolic stability.[1][5][6]

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

-

Prepare a stock solution of the difluorocyclobutane derivative in a suitable solvent (e.g., DMSO).

-

Prepare an incubation mixture containing liver microsomes (e.g., human, rat) and a NADPH-generating system in a phosphate buffer at pH 7.4.

-

Pre-incubate the microsome mixture at 37°C.

-

Initiate the metabolic reaction by adding the test compound to the incubation mixture.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the linear regression of this plot gives the rate of disappearance, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Diagram: Workflow for In Vitro Metabolic Stability Assay

Caption: A typical workflow for assessing in vitro metabolic stability.

Conclusion: A Versatile Tool for Modern Drug Discovery

Difluorocyclobutane derivatives represent a valuable and increasingly utilized structural motif in medicinal chemistry. Their unique conformational properties, combined with the profound influence of the gem-difluoro group on lipophilicity, pKa, and metabolic stability, provide drug designers with a sophisticated toolkit for optimizing lead compounds. A thorough understanding of the synthesis and physicochemical properties of these derivatives, as outlined in this guide, is essential for harnessing their full potential in the development of novel therapeutics with improved efficacy and pharmacokinetic profiles. The continued development of novel synthetic methodologies will undoubtedly further expand the accessibility and application of this privileged scaffold in future drug discovery endeavors.

References

- Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- Author Unknown. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.

- Author Unknown. (n.d.). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | Request PDF.

- Author Unknown. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. PMC - NIH.

- Yanai, H., et al. (2025).

- Holovach, S., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. CHEM-EUR J.

- Author Unknown. (n.d.). Synthesis of Gem-difluorocyclobutane. Enamine.

- Gurbych, O., et al. (2024).

- Kondratov, I. S., et al. (2025). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.

- Litskan, E. V., et al. (2025). Fine‐Tuning of Physicochemical Properties of 3,3‐Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. CHEM-EUR J.

- Author Unknown. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PMC - PubMed Central.

- Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.

- Author Unknown. (2021). gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner-Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. PubMed.

- Author Unknown. (2021). gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. Organic Letters.

- Author Unknown. (2019). LogD. Cambridge MedChem Consulting.

- Author Unknown. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.

- Author Unknown. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts.

- Townsend, B. (2024).

- Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- Gouverneur, V. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews.

- Author Unknown. (n.d.). Fluorocyclobutane‐containing pharmaceuticals and drug candidates..

- Author Unknown. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.

- Lambert, J. B., & Roberts, J. D. (n.d.). Conformational Studies of Cyclobutane Systems. Journal of the American Chemical Society.

- Author Unknown. (2020).

- Author Unknown. (n.d.). Metabolic stability and its role in the discovery of new chemical entities. PDF.

- Author Unknown. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Coe, S., & Shanu-Wilson, J. (n.d.). Breaking C-F bonds in drugs. Hypha Discovery Blogs.

- Author Unknown. (n.d.). 2,2-Difluorocyclobutane-1-carboxylic acid. ChemScene.

- Author Unknown. (2024).

- Author Unknown. (n.d.). Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. OUCI.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner-Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. acdlabs.com [acdlabs.com]

- 16. acdlabs.com [acdlabs.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Strategic Introduction of the gem-Difluoro-3-(iodomethyl)cyclobutane Moiety in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates is a paramount objective. Among the array of structural motifs employed to this end, fluorinated carbocycles have garnered significant attention. This guide provides an in-depth technical exploration of 1,1-Difluoro-3-(iodomethyl)cyclobutane (CAS Number: 1434142-22-9), a versatile building block that elegantly combines the unique conformational constraints of a cyclobutane ring with the profound electronic effects of geminal fluorine substitution and the reactive potential of a primary iodide.

This document will delve into the synthetic pathways, physicochemical properties, and strategic applications of this compound, offering field-proven insights for its effective utilization in drug development programs.

The gem-Difluorocyclobutane Motif: A Bioisosteric Advantage

The 1,1-difluorocyclobutane unit is increasingly recognized as a valuable bioisostere for various functional groups, including gem-dimethyl, carbonyl, and even phenyl rings in certain contexts. The introduction of the gem-difluoro group imparts a unique set of properties that can be strategically leveraged to overcome common challenges in drug design.

Key Physicochemical Impacts:

-

Modulation of Lipophilicity: The gem-difluoro group can subtly alter the lipophilicity (LogP) of a molecule. While often increasing it, the effect is highly context-dependent and can be influenced by neighboring functionalities. This allows for fine-tuning of a compound's solubility and permeability profile.

-

Metabolic Stability: The C-F bond is exceptionally strong, rendering the gem-difluoro motif resistant to oxidative metabolism. This can block metabolic "soft spots" in a drug candidate, thereby increasing its half-life and bioavailability.

-

Conformational Restriction: The puckered nature of the cyclobutane ring, further influenced by the gem-difluoro substitution, introduces a degree of conformational rigidity. This can help to lock a molecule into a bioactive conformation, enhancing its binding affinity to the target protein.

-

pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of nearby acidic or basic centers through inductive effects. This can be crucial for optimizing the ionization state of a drug at physiological pH, impacting its absorption, distribution, and target engagement.

Synthesis of this compound: A Plausible and Efficient Route

While a direct, single-pot synthesis of this compound is not extensively documented, a robust and logical multi-step synthetic pathway can be constructed from commercially available starting materials. This proposed synthesis prioritizes efficiency and scalability, key considerations in a drug discovery setting.

The overall synthetic strategy involves a three-step sequence starting from 3,3-difluorocyclobutanecarboxylic acid:

-

Reduction of the Carboxylic Acid: The carboxylic acid moiety is reduced to the corresponding primary alcohol, (1,1-difluorocyclobutan-3-yl)methanol.

-

Conversion of the Alcohol to a Good Leaving Group: The hydroxyl group is transformed into a more reactive species, typically a tosylate or mesylate.

-

Halogen Exchange: A Finkelstein reaction is employed to displace the leaving group with iodide, yielding the target compound.

Alternatively, direct conversion of the alcohol to the iodide can be achieved using an Appel or Mitsunobu reaction.

Experimental Protocols:

Step 1: Synthesis of (1,1-difluorocyclobutan-3-yl)methanol

The reduction of 3,3-difluorocyclobutanecarboxylic acid can be effectively achieved using a variety of reducing agents. Lithium aluminum hydride (LiAlH₄) or borane complexes are suitable for this transformation.

-

Protocol using Lithium Aluminum Hydride (LiAlH₄):

-

To a stirred solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add LiAlH₄ (1.5 eq.) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield crude (1,1-difluorocyclobutan-3-yl)methanol, which can be purified by flash column chromatography.

-

Step 2 & 3: Conversion of (1,1-difluorocyclobutan-3-yl)methanol to this compound

Two primary, reliable methods for this conversion are the Appel reaction and the Mitsunobu reaction.

-

Protocol via Appel Reaction:

-

To a solution of (1,1-difluorocyclobutan-3-yl)methanol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add iodine (1.5 eq.) portion-wise.

-

Add imidazole (1.5 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford this compound.[1]

-

-

Protocol via Finkelstein Reaction (following tosylation):

-

Tosylation: To a solution of (1,1-difluorocyclobutan-3-yl)methanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C, add p-toluenesulfonyl chloride (1.2 eq.). Stir at room temperature for 12 hours. Work up by washing with water and brine, then dry and concentrate to obtain the tosylate.

-

Iodination: Dissolve the crude tosylate in acetone and add sodium iodide (3.0 eq.). Heat the mixture to reflux for 12-24 hours. The precipitation of sodium tosylate drives the reaction to completion. Cool the mixture, filter off the precipitate, and concentrate the filtrate. Purify the residue by column chromatography.[2][3]

-

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthetic route to this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its use as a building block.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1434142-22-9 | |

| Molecular Formula | C₅H₇F₂I | |

| Molecular Weight | 232.01 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Purity (GC) | ≥98% | |

| Storage Conditions | 4°C, protect from light |

Spectroscopic Data (Predicted):

While experimental spectra for this specific compound are not widely published, the following are predicted chemical shifts based on the analysis of similar structures.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.2-3.4 ppm (d, 2H, -CH₂I)

-

δ 2.6-2.9 ppm (m, 1H, -CH-)

-

δ 2.2-2.6 ppm (m, 4H, cyclobutane -CH₂-)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 120-125 ppm (t, J ≈ 280-290 Hz, -CF₂-)

-

δ 35-40 ppm (t, J ≈ 20-25 Hz, cyclobutane -CH₂- adjacent to CF₂)

-

δ 30-35 ppm (-CH-)

-

δ 5-10 ppm (-CH₂I)

-

-

¹⁹F NMR (CDCl₃, 376 MHz):

-

A complex multiplet is expected in the range of δ -80 to -110 ppm.

-

Reactivity and Strategic Applications in Drug Discovery

The primary reactive handle on this compound is the iodomethyl group. As a primary iodide, it is an excellent electrophile for Sₙ2 reactions, allowing for the facile introduction of a wide variety of nucleophiles.

Typical Transformations:

-

N-Alkylation: Reaction with primary or secondary amines to introduce nitrogen-containing functionalities, a cornerstone of medicinal chemistry.

-

O-Alkylation: Reaction with alcohols or phenols to form ethers.

-

S-Alkylation: Reaction with thiols to generate thioethers.

-

C-Alkylation: Reaction with soft carbon nucleophiles, such as enolates or organocuprates, to form new carbon-carbon bonds.

The presence of the gem-difluoro group is not expected to significantly hinder the Sₙ2 reactivity at the iodomethyl position due to its distance from the reaction center. However, the electron-withdrawing nature of the fluorines may have a minor influence on the reaction kinetics.

Diagram of Key Reactions:

Caption: Common nucleophilic substitution reactions of the title compound.

Case Study Consideration: Bioisosteric Replacement

Consider a lead compound containing a neopentyl group (-CH₂-C(CH₃)₃). This group is often associated with poor metabolic stability due to oxidation of the methyl groups. Replacing this with a 1,1-difluoro-3-cyclobutylmethyl group can offer a solution. The gem-difluoro moiety would block metabolism at that position, and the overall steric profile would be similar, potentially maintaining binding affinity. The polarity and conformational rigidity introduced by the fluorinated ring could also lead to improved pharmacokinetic properties.

Conclusion

This compound represents a highly valuable and versatile building block for modern drug discovery. Its synthesis is achievable through logical and scalable routes, and its reactivity profile allows for the introduction of diverse chemical functionalities. The strategic incorporation of the gem-difluorocyclobutane motif can impart beneficial properties such as enhanced metabolic stability, modulated lipophilicity, and conformational constraint. For researchers and scientists in the pharmaceutical industry, a deep understanding of the synthesis and application of this and similar fluorinated scaffolds is crucial for the successful design and development of the next generation of therapeutics.

References

-

Mykhailiuk, P. K. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au 2021, 1, 10, 1696–1705. [Link]

-

Bull, J. A., et al. Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. J. Org. Chem. 2022, 87, 15, 9947–9961. [Link]

-

Wikipedia. Mitsunobu reaction. [Link]

-

Wikipedia. Appel reaction. [Link]

-

Organic Chemistry Portal. Finkelstein Reaction. [Link]

-

NROChemistry. Appel Reaction: Mechanism & Examples. [Link]

-

Wikipedia. Finkelstein reaction. [Link]

-

Organic Synthesis. Mitsunobu Reaction. [Link]

-

Organic Chemistry Portal. Appel Reaction. [Link]

Sources

A Technical Guide to the Stability and Storage of 1,1-Difluoro-3-(iodomethyl)cyclobutane

Abstract

1,1-Difluoro-3-(iodomethyl)cyclobutane is a valuable saturated carbocyclic building block in modern medicinal chemistry, prized for its role in introducing the gem-difluorocyclobutane motif into drug candidates. The incorporation of fluorine can significantly enhance metabolic stability and modulate physicochemical properties[1][2]. However, the presence of a primary iodomethyl group introduces inherent reactivity that necessitates a thorough understanding of the compound's stability profile. This guide provides an in-depth analysis of the factors governing the stability of this compound, details potential degradation pathways, and establishes rigorous protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Molecular Profile and Inherent Reactivity

The stability of this compound is dictated by the interplay of its two key structural features: the chemically robust gem-difluorocyclobutane ring and the highly reactive iodomethyl group.

-

The Gem-Difluorocyclobutane Core: The carbon-fluorine (C-F) bonds are exceptionally strong (bond energy ~485 kJ/mol), rendering the difluorinated positions highly resistant to metabolic oxidation and chemical degradation[3]. This moiety imparts stability to the overall scaffold.

-

The Iodomethyl Group: The carbon-iodine (C-I) bond is significantly weaker and more labile (bond energy ~234 kJ/mol). This bond is susceptible to cleavage via several mechanisms, making it the primary site of potential degradation. Its reactivity is analogous to other primary alkyl iodides, which are known to be sensitive to light, heat, and nucleophiles. Notably, the non-fluorinated analog, (iodomethyl)cyclobutane, is sometimes supplied stabilized with copper, which suggests a propensity for radical-mediated decomposition that requires quenching[4].

A summary of the compound's key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 1434142-22-9 | [5] |

| Molecular Formula | C₅H₇F₂I | [5] |

| Molecular Weight | 232.01 g/mol | [5] |

| Purity (Typical) | ≥95-98% | [5][6] |

| Appearance | Colorless Liquid (Assumed) | [7] |

| LogP | 2.4667 | [5] |

Postulated Degradation Pathways

Understanding potential degradation mechanisms is critical for developing effective storage strategies. The primary point of failure is the C-I bond. Two principal pathways are postulated.

A. Photolytic Cleavage: The C-I bond can undergo homolytic cleavage upon exposure to ultraviolet (UV) light, generating a highly reactive cyclobutylmethyl radical and an iodine radical. This process can initiate a cascade of undesired side reactions, including dimerization or reaction with solvents.

B. Nucleophilic Substitution: The primary carbon atom of the iodomethyl group is electrophilic and susceptible to attack by nucleophiles (e.g., water, alcohols, amines). Iodide is an excellent leaving group, facilitating Sₙ2 reactions that result in the formation of impurities such as the corresponding alcohol, ether, or amine.

Critical Factors Influencing Stability

Based on the compound's inherent reactivity, the following environmental factors must be strictly controlled.

-

Temperature: Elevated temperatures increase the rate of all chemical reactions, including decomposition. The kinetic energy can promote both nucleophilic substitution and homolytic cleavage. Therefore, refrigerated storage is mandatory. Multiple suppliers recommend storage at 2°C to 8°C (or 4°C)[5][7].

-

Light: As illustrated in the degradation pathway, UV light is a primary catalyst for the formation of radical impurities. The compound must be protected from light at all times.

-

Atmosphere & Moisture: The presence of moisture provides a nucleophile (water) for hydrolysis, leading to the formation of 3-(hydroxymethyl)-1,1-difluorocyclobutane. Storage under an inert atmosphere (e.g., Argon or Nitrogen) is best practice to displace moisture and oxygen, which can participate in radical chain reactions.

-

Incompatible Materials: Avoid contact with strong acids, bases, and potent oxidizing or reducing agents, as these can catalyze decomposition or react violently[8]. Containers and equipment should be clean, dry, and free of reactive contaminants.

Recommended Storage and Handling Protocols

To preserve the purity and integrity of this compound, the following protocols are essential.

Long-Term Storage

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Minimizes degradation kinetics.[5][7] |

| Light | Store in an amber or opaque vial | Prevents photolytic cleavage of the C-I bond.[5][7] |

| Container | Tightly sealed glass vial with a PTFE-lined cap | Ensures an inert, non-reactive seal and prevents moisture ingress.[7] |

| Atmosphere | Displace headspace with Argon or Nitrogen | Creates an inert environment, preventing oxidation and hydrolysis. |

Laboratory Handling Workflow

The following workflow should be adopted for handling the compound from receipt to experimental use.

Personal Protective Equipment (PPE)

When handling the compound, appropriate PPE is crucial.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended if there is a risk of splashing[8].

-

Hand Protection: Wear chemically resistant gloves. Given the compound's structure, nitrile or neoprene gloves are suitable for incidental contact. Consult manufacturer compatibility charts for extended use[8].

-

Body Protection: A standard laboratory coat should be worn at all times[8].

Experimental Methodology: Forced Degradation Study

To empirically determine the stability of a specific lot, a forced degradation study is recommended. This protocol provides a framework for assessing stability under various stress conditions.

Objective: To identify key degradation pathways and quantify the rate of purity loss under thermal, photolytic, and hydrolytic stress.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

0.1 M HCl

-

0.1 M NaOH

-

HPLC system with UV and/or MS detector

-

Calibrated oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of the compound in acetonitrile at a concentration of ~1 mg/mL.

-

-

Application of Stress Conditions (in triplicate):

-

Control: Store a sample of the stock solution at 5°C, protected from light.

-

Thermal Stress: Place a sample in an oven at 60°C for 48 hours.

-

Photolytic Stress: Expose a sample to light in a photostability chamber (ICH Q1B guidelines) for a defined period. Wrap a control sample in foil and place it in the same chamber.

-

Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Keep at room temperature for 24 hours.

-

Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Oxidative Stress (Optional): Mix the stock solution 1:1 with 3% H₂O₂. Keep at room temperature for 24 hours.

-

-

Sample Analysis:

-

At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

-

If necessary, neutralize the acidic and basic samples before injection.

-

Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient).

-

Monitor the peak area of the parent compound and the formation of any new impurity peaks. Use an MS detector to identify the mass of major degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for each condition.

-

Identify the conditions under which the compound is least stable.

-

Propose structures for major impurities based on their mass and retention time, correlating them with the postulated degradation pathways.

-

Conclusion

While the gem-difluorocyclobutane core of this compound provides a stable anchor, the compound's overall integrity is governed by the labile carbon-iodine bond. Its stability is critically dependent on strict control of temperature and light. Adherence to the recommended storage conditions—refrigeration at 2-8°C in a tightly sealed, opaque container, preferably under an inert atmosphere—is paramount to prevent degradation via photolytic and nucleophilic pathways. By implementing the rigorous handling protocols and stability testing frameworks outlined in this guide, researchers can ensure the high purity of this valuable building block, thereby safeguarding the reliability and reproducibility of their synthetic endeavors.

References

-

3-Bromomethyl-1,1-difluoro-cyclobutane CAS 1252934-30-7. Watson International. [Link]

-

(Iodomethyl)cyclobutane. PubChem, National Institutes of Health. [Link]

-

1-Fluoro-3-(iodomethyl)cyclobutane. PubChem, National Institutes of Health. [Link]

-

This compound. Suzhou Aobai Pharmaceutical. [Link]

-

1,1-Difluoro-3-isocyanocyclobutane. PubChem, National Institutes of Health. [Link]

-

1,1-Difluoro-3-iodocyclobutane. PubChem, National Institutes of Health. [Link]

-

Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

This compound. Suzhou Aobai Pharmaceutical. [Link]

-

Chemical Aspects of Human and Environmental Overload with Fluorine. PMC, National Institutes of Health. [Link]

Sources

- 1. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Iodomethyl)cyclobutane | C5H9I | CID 2763052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. allbiopharm.com [allbiopharm.com]

- 7. watson-int.com [watson-int.com]

- 8. benchchem.com [benchchem.com]

molecular weight of 1,1-Difluoro-3-(iodomethyl)cyclobutane

An In-depth Technical Guide to the Molecular Weight of 1,1-Difluoro-3-(iodomethyl)cyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the , a fluorinated cyclobutane derivative of increasing interest in medicinal chemistry and materials science. Moving beyond a simple statement of the value, this document elucidates the methodology for its precise calculation, contextualizes its importance in experimental design and analytical characterization, and presents its implications for drug development. The guide is structured to offer both fundamental knowledge and practical, field-proven insights, ensuring that researchers can confidently and accurately utilize this critical parameter in their work. We will detail the derivation of the molecular weight from its constituent elements, discuss its verification via mass spectrometry, and explore its role in stoichiometric calculations and its influence on physicochemical properties relevant to pharmacokinetic profiles.

Part 1: Core Molecular Attributes and Structural Identity

The foundation of any chemical study is the unambiguous identification of the molecule . For this compound, this begins with its fundamental formula and structure, which are the basis for determining its molecular weight.

Chemical Formula and Structure

The molecular formula for this compound is C₅H₇F₂I [1]. This formula dictates that each molecule is composed of five carbon atoms, seven hydrogen atoms, two fluorine atoms, and one iodine atom.

The structural arrangement is critical to its chemical behavior. The IUPAC name, this compound, describes a four-membered carbon ring (cyclobutane). One carbon atom (position 1) is geminally disubstituted with two fluorine atoms. A third carbon atom (position 3) bears an iodomethyl (-CH₂I) substituent.

Caption: 2D Structure of this compound.

Calculation of Average Molecular Weight

The molecular weight (MW) is the sum of the average atomic weights of each atom in the molecular formula. The average atomic weights, which account for the natural abundance of isotopes, are established by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).

The calculation is performed as follows:

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) | Source |

| Carbon | C | 5 | 12.011 | 60.055 | [2][3][4] |

| Hydrogen | H | 7 | 1.008 | 7.056 | [5][6][7] |

| Fluorine | F | 2 | 18.998 | 37.996 | [8][9][10] |

| Iodine | I | 1 | 126.904 | 126.904 | [11][12][13] |

| Total | C₅H₇F₂I | 232.011 |

Based on this calculation, the is 232.01 g/mol . This value is consistent with data from chemical suppliers[1].

Monoisotopic Mass vs. Molecular Weight

For high-resolution mass spectrometry (HRMS), the monoisotopic mass is a more relevant parameter than the average molecular weight. The monoisotopic mass is calculated using the mass of the most abundant stable isotope for each element (e.g., ¹²C, ¹H, ¹⁹F, and ¹²⁷I).

-

¹²C: 12.000000 u

-

¹H: 1.007825 u

-

¹⁹F: 18.998403 u

-

¹²⁷I: 126.904473 u

Calculation: (5 × 12.000000) + (7 × 1.007825) + (2 × 18.998403) + (1 × 126.904473) = 231.96548 Da

This distinction is critical. While the average molecular weight is used for bulk calculations (e.g., weighing reagents), the monoisotopic mass is what is typically observed as the most abundant peak for the molecular ion in an HRMS spectrum, providing definitive confirmation of the elemental composition.

Part 2: The Role of Molecular Weight in Research and Development

An accurate molecular weight is not merely a descriptive statistic; it is a cornerstone of quantitative chemical science that directly impacts experimental validity, analytical interpretation, and strategic drug design.

Cornerstone of Stoichiometry and Synthesis

In chemical synthesis, all quantitative aspects rely on the mole concept, which is bridged by the molecular weight.

-

Reagent Quantification: To achieve a desired molar ratio in a reaction, the mass of this compound needed is calculated directly from its molecular weight. Inaccurate calculations lead to suboptimal reaction conditions, reduced yield, and increased impurities.

-

Yield Calculation: The theoretical yield of a product derived from this starting material is calculated using its molecular weight. This allows for the accurate assessment of reaction efficiency and optimization.

Caption: Workflow for Stoichiometric Calculations in Synthesis.

Validation by Analytical Techniques

The molecular weight serves as a primary point of validation for compound identity.

-

Mass Spectrometry (MS): This is the definitive technique for confirming molecular weight. Low-resolution MS can confirm the nominal mass, while high-resolution MS, as discussed, can verify the exact mass to within parts-per-million (ppm) accuracy, confirming the elemental formula C₅H₇F₂I.

-

Nuclear Magnetic Resonance (NMR): While NMR primarily elucidates structure, the integration of proton (¹H NMR) signals, when compared to an internal standard of known concentration, can be used to determine sample purity and concentration, an analysis that relies on the known molecular weight.

Implications for Drug Discovery

In drug development, molecular weight is a key component of widely accepted guidelines for predicting drug-likeness, such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when, among other factors, the molecular weight is over 500 g/mol . At ~232 g/mol , this compound itself, and the scaffolds derived from it, fall well within the desirable range for small molecule drug candidates, suggesting a favorable starting point for optimizing pharmacokinetic properties.

Part 3: Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows provide a clear methodology for both the theoretical calculation and experimental verification of the molecular weight.

Protocol: Theoretical Molecular Weight Calculation

Objective: To accurately calculate the average molecular weight from the chemical formula.

-

Step 1: Deconstruct the Molecular Formula. Identify each unique element and the number of atoms of each.

-

Result: C=5, H=7, F=2, I=1.

-

-

Step 2: Obtain Standard Atomic Weights. Consult an authoritative source (e.g., IUPAC periodic table) for the standard atomic weight of each element.

-

Result: C ≈ 12.011, H ≈ 1.008, F ≈ 18.998, I ≈ 126.904 g/mol .

-

-

Step 3: Calculate Subtotals. For each element, multiply its atom count by its standard atomic weight.

-

Self-Validation: Ensure units ( g/mol ) are consistent.

-

-

Step 4: Sum Subtotals. Add the subtotals from all elements to arrive at the final molecular weight.

-

Result: 232.011 g/mol .

-

-

Step 5: Apply Significant Figures. Round the final result according to the precision of the atomic weights used.

-

Final Value: 232.01 g/mol .

-

Protocol: Conceptual Workflow for MS Verification

Objective: To experimentally confirm the molecular mass and elemental composition.

Caption: Conceptual Workflow for High-Resolution Mass Spectrometry Verification.

Methodology:

-

A dilute solution of the compound is prepared and introduced into an electrospray ionization (ESI) or similar "soft" ionization source coupled to a high-resolution mass spectrometer.

-

The soft ionization technique minimizes fragmentation, allowing for the observation of the molecular ion (or a common adduct like [M+H]⁺).

-

The mass analyzer measures the mass-to-charge ratio (m/z) of the resulting ions with high precision.

-

The observed m/z for the most abundant isotopologue is compared to the calculated theoretical monoisotopic mass (231.96548 Da).

-

Trustworthiness Check: A match within a narrow tolerance window (typically < 5 ppm) provides high confidence in both the molecular weight and the elemental formula of the synthesized compound.

Conclusion

The , determined to be 232.01 g/mol , is a fundamental parameter that transcends simple identification. It is an indispensable tool for the practicing researcher, forming the basis of synthetic planning, ensuring the validity of analytical data, and providing key insights into the compound's potential as a building block in drug discovery. This guide has detailed its calculation, contextualized its importance, and provided workflows for its theoretical and experimental validation, equipping scientists with the comprehensive knowledge required for its effective application.

References

-

Commission on Isotopic Abundances and Atomic Weights. (1985). Atomic Weight of Iodine. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (1961). Hydrogen. [Link]

-

Filo. (2025). What is the atomic number of iodine?. [Link]

-

Quora. (2016). What is the atomic mass of hydrogen?. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2021). Fluorine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Element Summary for Iodine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Periodic Table: Iodine. Retrieved from [Link]

-

BYJU'S. (n.d.). Chemical Properties of Fluorine. [Link]

-

Wikipedia. (n.d.). Hydrogen. [Link]

-

Westfield State University. (n.d.). Atomic/Molar mass. [Link]

-

National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Element Summary for Carbon. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Periodic Table: Fluorine. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Atomic/Molar mass [westfield.ma.edu]

- 3. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 4. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. quora.com [quora.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. byjus.com [byjus.com]

- 10. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. What is the atomic number of iodine? | Filo [askfilo.com]

- 13. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

conformational analysis of gem-difluorocyclobutanes

An In-depth Technical Guide to the Conformational Analysis of gem-Difluorocyclobutanes

Authored by a Senior Application Scientist

Abstract

The gem-difluorocyclobutane motif is an increasingly vital structural element in modern medicinal chemistry, valued for its ability to modulate physicochemical properties such as metabolic stability, lipophilicity, and pKa.[1][2][3][4] The conformational rigidity and unique stereoelectronic profile imparted by the difluoromethylene group offer a sophisticated tool for optimizing drug candidates.[1][5][6] However, harnessing the full potential of this scaffold requires a deep and quantitative understanding of its three-dimensional structure and dynamic behavior. This guide provides a comprehensive overview of the principles and state-of-the-art methodologies for the , integrating both experimental and computational techniques. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful motif in their discovery programs.

The Structural Imperative: Why Conformation Matters

The cyclobutane ring is not a flat square as often depicted in two-dimensional drawings.[7] To alleviate torsional strain resulting from eclipsing C-H bonds in a planar arrangement, the ring adopts a "puckered" or "bent" conformation.[7][8] This puckering creates two equivalent, low-energy states that rapidly interconvert through a higher-energy planar transition state. The degree of puckering and the energy barrier to this inversion are fundamental to the molecule's overall shape and how it presents its substituents to a biological target.

The introduction of a gem-difluoro group profoundly influences this conformational landscape. The strong C-F bonds, with their high polarity and unique stereoelectronic demands, alter the puckering angle and the barrier to inversion. Understanding these alterations is not merely an academic exercise; it is critical for rational drug design, as the precise spatial arrangement of atoms dictates molecular recognition and biological activity.[5][9][10]

The Puckered World of Cyclobutane: A Dynamic Equilibrium

The conformation of a cyclobutane ring can be described by its puckering angle (θ), which is the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes. In an unsubstituted cyclobutane, this angle is approximately 29-35 degrees, with an inversion barrier of around 1.4-1.5 kcal/mol (480-500 cm⁻¹).[8][11][12] This dynamic process is often referred to as "ring flipping."

The introduction of substituents, particularly the strongly electronegative and sterically demanding gem-difluoro group, can significantly alter this equilibrium. The primary causality lies in:

-

Dipole-Dipole Interactions: The large dipole moment of the C-F bonds influences the preferred puckering to minimize electrostatic repulsion.

-

Hyperconjugation: Interactions between C-C or C-H sigma orbitals and C-F sigma-star (σ*) anti-bonding orbitals can stabilize certain puckered conformations.[8][11]

-

Steric Strain: The size of other substituents on the ring will influence the puckering to minimize van der Waals clashes.

This interplay of forces determines the precise puckering angle and can even render the two puckered forms non-equivalent, leading to a conformational bias.

Caption: Ring inversion of cyclobutane proceeds via a planar transition state.

Experimental Elucidation: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone experimental technique for determining the solution-state conformation of gem-difluorocyclobutanes. The high natural abundance (100%) and spin ½ nucleus of fluorine (¹⁹F) make it an ideal NMR probe.[13][14] A multi-nuclear approach, combining ¹H and ¹⁹F NMR data, provides the necessary constraints to build a high-resolution 3D model.

Key NMR Observables

-

Chemical Shifts (δ): ¹⁹F chemical shifts are exquisitely sensitive to the local electronic environment and span a very wide range (typically -50 to -220 ppm for organofluorine compounds), providing a sensitive reporter on conformation.[14][15][16] Changes in the puckering that alter the spatial relationship of the fluorine atoms to other parts of the molecule will be reflected in their chemical shifts.

-

Coupling Constants (J): Scalar or J-coupling provides through-bond connectivity and, most importantly, dihedral angle information. The key couplings to analyze are:

-

³J_HH (Vicinal H-H): The relationship between the three-bond H-C-C-H coupling constant and the corresponding dihedral angle is described by the Karplus equation.[17][18][19] This is fundamental for determining the conformation of the hydrocarbon backbone of the ring.

-

³J_HF (Vicinal H-F): Similar to ³J_HH, these couplings are dependent on the H-C-C-F dihedral angle. An extended Karplus equation can be parameterized to correlate these values with structure.[20]

-

⁴J_FF (Four-bond F-F): In 3,3-difluorocyclobutanes, the through-space interaction between the two fluorine atoms gives rise to a four-bond coupling constant. The magnitude of this coupling is highly dependent on the F-C-C-F dihedral angle and the inter-fluorine distance, making it a powerful indicator of the ring's pucker. Unlike vicinal couplings, the relationship is not a simple Karplus curve and is strongly influenced by through-space Fermi contact interactions.[21]

-

Experimental Protocol: A Self-Validating NMR Workflow

This protocol outlines a robust, self-validating system for acquiring the necessary data for a full conformational analysis.

Step 1: Sample Preparation & Referencing

-

Dissolve 5-10 mg of the gem-difluorocyclobutane sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a high-quality NMR tube.

-

For ¹⁹F NMR, use an external or internal reference standard. While CFCl₃ (δ = 0 ppm) is the traditional standard, it is often more practical to use a secondary standard like trifluorotoluene (δ ≈ -63.7 ppm) and reference the spectrum accordingly.[15]

Step 2: 1D Spectra Acquisition

-

Acquire a standard ¹H NMR spectrum to identify all proton resonances.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum. The high chemical shift dispersion often allows for clear resolution of inequivalent fluorine signals.[14]

Step 3: 2D Homonuclear Correlation

-

Run a ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish all proton-proton coupling networks within the cyclobutane ring.

Step 4: 2D Heteronuclear Correlation

-

Run a ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence) experiment. This is a critical step to unambiguously assign which protons are attached to which carbons and to correlate fluorine signals with their attached protons (if any) or geminal protons.

Step 5: Measurement of Coupling Constants

-

Extract precise J-coupling values from high-resolution 1D ¹H and ¹⁹F spectra. If signals are overlapped, 2D J-resolved spectroscopy can be employed. Pay careful attention to ³J_HH, ³J_HF, and ⁴J_FF values.

Step 6: Through-Space Correlation (NOE/ROE)

-

Acquire a ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. These experiments detect protons that are close in space (< 5 Å), providing crucial distance constraints that are independent of bond connectivity. This data is essential for validating the puckered conformation derived from J-couplings.

Caption: A standard workflow for NMR data acquisition.

Computational Chemistry: An In-Silico Corroboration

While NMR provides an experimental snapshot of the solution-state conformation, computational methods, particularly Density Functional Theory (DFT), offer a powerful complementary approach.[5][22] DFT allows for the calculation of the geometries and relative energies of different conformers, the transition state for ring inversion, and even the prediction of NMR parameters to validate against experimental data.[23]

The Causality of Method Selection

-

Functional: The choice of functional is critical. For well-behaved organic molecules like gem-difluorocyclobutanes, the B3LYP hybrid functional is a widely used and reliable starting point, offering a good balance between accuracy and computational cost.[22][23]

-